1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride
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Description
“1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride” is a chemical compound with the empirical formula C12H14N3Cl1 . It is part of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.[n]2(ncc3c2CCNC3)c1ccccc1
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, the synthesis process mentioned above involves iodine-mediated electrophilic cyclization and Suzuki cross-couplings .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 235.71 . More detailed physical and chemical properties are not available in the current resources.Future Directions
The future directions for “1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride” and similar compounds could involve further exploration of their antiproliferative activity against various cancer cell lines . Additionally, the fluorescence properties of these compounds could be investigated for potential applications as pH indicators .
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c16-12-10-8-13-7-6-11(10)15(14-12)9-4-2-1-3-5-9;/h1-5,13H,6-8H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRVCPZYWJRGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(NC2=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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